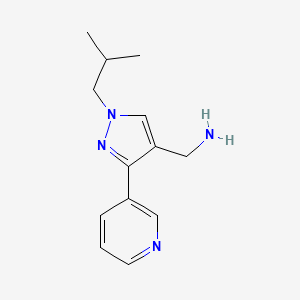

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Description

Properties

Molecular Formula |

C13H18N4 |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

[1-(2-methylpropyl)-3-pyridin-3-ylpyrazol-4-yl]methanamine |

InChI |

InChI=1S/C13H18N4/c1-10(2)8-17-9-12(6-14)13(16-17)11-4-3-5-15-7-11/h3-5,7,9-10H,6,8,14H2,1-2H3 |

InChI Key |

NFZOLCWUOCHGSE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)CN |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Core

Method A: Condensation of 1,3-Dicarbonyl Compounds with Hydrazines

- Starting from 2,4-pentanedione derivatives, condensation with hydrazines yields the pyrazole ring.

- For example, reacting 2,4-pentanedione with N-alkylhydrazines under acidic or basic conditions produces substituted pyrazoles with variable R groups at the 1-position.

Introduction of the 4-Position Substituent: Aminomethyl Group

Method B: Nucleophilic Substitution on 4-Chloromethyl or 4-Bromomethyl Pyrazoles

- Starting from 4-chloromethyl- or 4-bromomethylpyrazoles, nucleophilic substitution with amines (e.g., methylamine, isobutylamine) introduces the methanamine moiety.

- Reaction conditions: reflux in polar aprotic solvents like DMF or DMSO, with base such as K₂CO₃ or Cs₂CO₃.

Incorporation of the Pyridin-3-yl Group at the 3-Position

Method C: Suzuki-Miyaura Cross-Coupling

- The pyridin-3-yl fragment is introduced via Suzuki coupling of a 3-halopyridine (e.g., 3-bromopyridine) with a boronic acid or ester derivative of the pyrazole core.

- Typical reaction conditions: Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), base (Cs₂CO₃), in dry DMF or DME, at 85–100°C under nitrogen atmosphere.

Final Functionalization: Alkylation and Purification

- The amino group at the 4-position can be further alkylated or functionalized to enhance activity or solubility.

- Purification typically involves flash chromatography or preparative HPLC, with yields varying based on the complexity of the substitution.

Representative Data Tables

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole core synthesis | Hydrazine derivatives + 2,4-pentanedione | Reflux, acid/base | 38–45 | Condensation reaction |

| Alkylation at 4-position | Halide (e.g., bromomethyl) + amine | Reflux in DMF or DMSO | 58–59 | Nucleophilic substitution |

| Pyridin-3-yl introduction | 3-bromopyridine + pyrazole boronic ester | Suzuki coupling | 30–68 | Cross-coupling reaction |

| Final purification | Chromatography | Standard methods | Variable | Purity optimization |

Research Discoveries and Innovations

Recent advances have focused on:

- Water-free Suzuki coupling conditions to improve selectivity and yield, especially when dealing with sensitive heterocycles ().

- Use of Sonogashira coupling to introduce alkynyl groups, which can be further cyclized to heterocycles like triazoles or fused rings, expanding the chemical diversity.

- Development of regioselective pyrazole synthesis from primary amines via direct methods, reducing steps and improving overall efficiency ().

Notes and Considerations

- The choice of halogen (bromide vs. chloride) significantly affects the reactivity and yield.

- Protecting groups may be necessary during multi-step syntheses to prevent undesired side reactions.

- Reaction optimization, including temperature, solvent, and catalyst loading, is critical for high yields and purity.

- The synthesis route should be tailored based on the desired substitution pattern and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, such as reducing the pyridine ring to a piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Activity

The pyrazole ring’s substituents significantly influence biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazole-Based Methanamine Derivatives

Key Observations:

Methyl groups (e.g., ZINC97159977) are smaller, possibly favoring steric compatibility with enzyme active sites . Phenyl groups (e.g., CAS 63499-91-2) introduce aromaticity, which could influence π-π stacking interactions in binding pockets .

Pyridine Position: Pyridin-3-yl (target compound and ZINC97159977) may facilitate hydrogen bonding via the nitrogen at position 1, enhancing target engagement.

Methanamine Pharmacophore :

The free primary amine in the target compound is critical for activity, as evidenced by its role in PI3Kγ inhibition . Carbamate-protected analogs (e.g., tert-butyl methyl derivatives) lack this moiety, reducing bioactivity .

Table 2: Physicochemical Properties of Selected Compounds

Biological Activity

The compound (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

The biological activity of this compound primarily involves interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7d | Breast | 1.0 | Induces apoptosis |

| 7h | Liver | 2.5 | Microtubule destabilization |

| 10c | Lung | 10.0 | Cell cycle arrest |

These findings suggest that this compound may effectively inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle regulation .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been investigated. The following table summarizes the anti-inflammatory effects observed in recent studies:

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 123a | COX-2 | 0.02 | 8.22 |

| 125b | COX-1 | 0.04 | 9.31 |

These compounds demonstrated significant inhibition of cyclooxygenase enzymes, indicating their potential as anti-inflammatory agents .

Study on Anticancer Effects

In a study focused on breast cancer cells (MDA-MB-231), compounds derived from pyrazole structures exhibited notable antiproliferative effects. The study reported that treatment with this compound led to increased caspase activity, confirming its role in promoting apoptosis in cancer cells .

Investigation of Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced rat paw edema model. The results indicated that certain derivatives significantly reduced edema, showcasing their potential for therapeutic applications in inflammatory diseases .

Q & A

Basic Questions

Q. What are the standard synthetic routes for (1-isobutyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine, and how is its purity validated?

- Synthesis : The compound can be synthesized via carbamate intermediates. For example, tert-butyl (1-(pyridin-3-yl)-1H-pyrazol-4-yl)carbamate is treated with sodium hydride in dry THF, followed by alkylation with isobutyl halides. Yields vary based on substituents (e.g., 41–91% for analogous methanamine derivatives) .

- Characterization : Use ¹H NMR (400–500 MHz in CDCl₃) to confirm structure. Key signals include pyrazole C-H (δ 7.5–8.5 ppm) and isobutyl methyl groups (δ 0.9–1.2 ppm). LCMS (ESI) confirms molecular weight (e.g., m/z ≈ 245 [M+H]⁺), while HPLC ensures purity (>95%) .

Q. How can researchers distinguish this compound from structurally similar pyrazole derivatives?

- Analytical Techniques :

- NMR : Compare coupling constants (e.g., pyridyl protons vs. pyrazole protons) and substituent-induced shifts (e.g., isobutyl vs. methyl groups).

- LCMS/MS : Fragmentation patterns differentiate regioisomers (e.g., pyridin-3-yl vs. pyridin-2-yl substitution) .

- Chromatography : Use reverse-phase HPLC with a C18 column; retention times vary based on hydrophobicity of substituents .

Advanced Research Questions

Q. What experimental variables critically influence the yield of this compound during scale-up?

- Reaction Optimization :

- Temperature : Lower temperatures (0–5°C) minimize side reactions during alkylation .

- Base Selection : Sodium hydride vs. K₂CO₃ affects reaction efficiency in polar aprotic solvents (THF/DMF) .

- Substituent Effects : Bulkier groups (e.g., isobutyl) reduce steric hindrance compared to aryl substituents, improving yields .

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) in structurally analogous compounds?

- Case Study : In methanamine derivatives, pyridyl proton shifts vary by ±0.3 ppm due to electronic effects of adjacent substituents. For example, electron-withdrawing groups (e.g., CF₃) deshield protons, while electron-donating groups (e.g., OMe) shield them .

- Resolution : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals and compare with computational models (DFT) .

Q. What methodologies are recommended for evaluating the compound’s biochemical activity, such as CYP inhibition?

- CYP2A6 Inhibition Assay :

- Protocol : Incubate human liver microsomes with the compound (1–100 µM) and a CYP2A6 substrate (e.g., coumarin). Measure metabolite formation via LCMS.

- Data Interpretation : IC₅₀ values <10 µM suggest high potency, comparable to 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) .

Q. How do structural modifications (e.g., isobutyl vs. trifluoromethyl groups) impact the compound’s pharmacokinetic properties?

- Lipophilicity : Isobutyl increases logP vs. polar groups (e.g., -CF₃), affecting membrane permeability. Measure via shake-flask method .

- Metabolic Stability : Incubate with liver microsomes; track parent compound depletion. Isobutyl may reduce CYP-mediated oxidation compared to smaller alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.